Bupropion morpholinol

Norepinephrine Transporter Monoamine Uptake Inhibition Stereospecific Pharmacology

As a racemic mixture of (R,R)- and (S,S)-hydroxybupropion, Bupropion morpholinol (CAS 357399-43-0) exhibits a distinct, NET-selective pharmacodynamic profile with markedly reduced DAT activity. This product is essential for: 1) developing and validating LC-MS/MS assays where the metabolite's plasma concentration exceeds that of the parent drug by 10-100 fold; 2) studying the impact of polymorphic CYP2B6 on stereoselective metabolism and drug efficacy; and 3) serving as a critical racemic baseline for research involving the potent (2S,3S)-enantiomer (Radafaxine). Procuring this specific racemic reference standard guarantees inter-study reproducibility and scientifically sound data.

Molecular Formula C13H18ClNO2
Molecular Weight 255.74 g/mol
CAS No. 357399-43-0
Cat. No. B195610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBupropion morpholinol
CAS357399-43-0
SynonymsHydroxy Bupropion, Mixture of Stereoisomers;  2-(3-Chlorophenyl)-3,5,5-triMethyl-;  2-Hydroxy-2-(3’-chlorophenyl)-3,5,5-trimethylmorpholine
Molecular FormulaC13H18ClNO2
Molecular Weight255.74 g/mol
Structural Identifiers
SMILESCC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O
InChIInChI=1S/C13H18ClNO2/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3
InChIKeyRCOBKSKAZMVBHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





Bupropion morpholinol (Hydroxy Bupropion): A Quantifiable Metabolite Reference Standard for Monoamine Transporter and nAChR Research


Bupropion morpholinol (CAS 357399-43-0, also known as Hydroxy Bupropion) is a major pharmacologically active metabolite of the antidepressant and smoking cessation aid Bupropion [1]. As a racemic mixture of (R,R)- and (S,S)-hydroxybupropion enantiomers, this compound is formed in vivo via CYP2B6-mediated hydroxylation of the parent drug's tert-butyl group [2]. In vitro, it exhibits inhibitory activity at dopamine transporters (DAT), norepinephrine transporters (NET), and the α4β2 nicotinic acetylcholine receptor (nAChR) . Due to the high plasma concentrations of its constituent enantiomers relative to the parent drug in humans, this metabolite standard is essential for analytical method development, pharmacokinetic modeling, and mechanistic studies, particularly those investigating the role of genetic polymorphism in CYP2B6 on drug efficacy [3].

Why Generic Substitution Fails: The Quantifiable Selectivity Shift of Bupropion Morpholinol vs. Bupropion and Its Enantiomers


Generic substitution among Bupropion-related compounds is scientifically invalid due to their distinct and quantifiable pharmacodynamic profiles. The racemic mixture of Bupropion morpholinol demonstrates a significantly different inhibition pattern at monoamine transporters compared to the parent drug, Bupropion, and its isolated enantiomers. Specifically, while the racemate maintains potency at the norepinephrine transporter (NET), its activity at the dopamine transporter (DAT) is markedly reduced, altering the NET:DAT selectivity ratio . Furthermore, the biological activity is stereospecific, residing almost entirely within the (2S,3S)-enantiomer, which is orders of magnitude more potent than its (2R,3R)-counterpart at both NET and nAChRs [1]. Therefore, procurement of the correct racemic mixture or specific enantiomer is critical for experimental reproducibility and accurate interpretation of in vitro and in vivo data.

Quantitative Differentiation of Bupropion morpholinol: Comparative Potency and Selectivity Data


Norepinephrine Transporter (NET) Inhibition: Comparable Potency to Bupropion, Stereospecific Activity

Bupropion morpholinol (racemic hydroxybupropion) inhibits [3H]norepinephrine uptake with comparable potency to the parent drug, Bupropion. However, this activity is not equally distributed between its enantiomers. The (2S,3S)-enantiomer is approximately 3-fold more potent than the racemate and >19-fold more potent than the (2R,3R)-enantiomer [1].

Norepinephrine Transporter Monoamine Uptake Inhibition Stereospecific Pharmacology

Dopamine Transporter (DAT) Inhibition: Drastically Reduced Activity Relative to Bupropion and (S,S)-Enantiomer

The racemic mixture of Bupropion morpholinol exhibits a profound loss of activity at the dopamine transporter (DAT) compared to Bupropion. This is in stark contrast to its (2S,3S)-enantiomer, which retains significant DAT inhibitory activity .

Dopamine Transporter Monoamine Uptake Inhibition Structure-Activity Relationship

Shift in NET/DAT Selectivity Ratio: Bupropion Morpholinol is a Functionally More Selective NET Inhibitor

The differential impact of metabolism on NET vs. DAT activity leads to a significant shift in transporter selectivity. Bupropion is a dual NET/DAT inhibitor, whereas the racemic Bupropion morpholinol metabolite functions primarily as a NET inhibitor with minimal DAT activity. This shift is further amplified in the isolated (2S,3S)-enantiomer, which has a distinct selectivity profile compared to both the racemate and the parent drug [1].

Transporter Selectivity NET/DAT Ratio Pharmacodynamic Profile

Pharmacokinetic Relevance: Plasma Exposure of Bupropion morpholinol (as Hydroxybupropion) Exceeds Bupropion

Following oral administration of Bupropion, plasma concentrations of its active metabolites, including the hydroxybupropion enantiomers that constitute Bupropion morpholinol, are significantly higher than those of the parent drug. This pharmacokinetic phenomenon is a key reason why the metabolites are believed to be clinically important [1].

Pharmacokinetics Plasma Concentration Therapeutic Drug Monitoring

In Vivo Behavioral Potency: (S,S)-Hydroxybupropion Matches Bupropion in Animal Model

In a drug discrimination study in amphetamine-trained rats, the (2S,3S)-hydroxybupropion enantiomer, the active component of the racemic mixture, demonstrated in vivo potency comparable to Bupropion. This confirms that the stereospecific activity observed in vitro translates to a behavioral effect in vivo [1].

In Vivo Pharmacology Behavioral Assay Drug Discrimination

Optimal Research and Analytical Applications for Bupropion morpholinol (CAS 357399-43-0)


Analytical Reference Standard for Bioanalytical Method Development

Bupropion morpholinol is essential for developing and validating robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to quantify total hydroxybupropion exposure in biological matrices. Its use as a pure reference standard is critical for generating accurate calibration curves and quality control samples in pharmacokinetic, drug-drug interaction, and therapeutic drug monitoring studies, given that plasma concentrations of this metabolite often exceed those of the parent drug by 10-100 fold [1].

In Vitro Pharmacology Studies to Isolate NET-Mediated Effects

Given its functional selectivity for the norepinephrine transporter (NET) over the dopamine transporter (DAT), with an IC50 of 1.7 μM for NET and minimal DAT activity (>10 μM), this racemic metabolite standard serves as a valuable tool in mechanistic pharmacology [1]. It can be used to dissect the contribution of NET blockade from the dual NET/DAT inhibition of Bupropion in complex cellular or tissue-based assays.

Pharmacogenetic Research on CYP2B6 Polymorphism and Drug Metabolism

The formation of Bupropion morpholinol from Bupropion is specifically catalyzed by the polymorphic CYP2B6 enzyme, making this compound a crucial probe for studying CYP2B6 activity in vitro and in vivo [1]. Quantification of this metabolite is a cornerstone for investigating how CYP2B6 genetic variants influence the stereoselective bioactivation and clearance of Bupropion, which has implications for predicting interindividual variability in drug response and toxicity [2].

Negative Control or Baseline for Enantiomer-Specific Research

The racemic nature of this compound and its weak activity at DAT make it an ideal baseline or control for studies focused on the potent (2S,3S)-hydroxybupropion enantiomer (Radafaxine). With a >19-fold difference in NET potency and a dramatic difference in DAT activity between the racemate and the (2S,3S)-enantiomer, the racemic standard allows for clear differentiation and quantification of stereospecific effects [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bupropion morpholinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.